molecular formula C16H21BrCl3NO2 B11989749 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide

Cat. No.: B11989749
M. Wt: 445.6 g/mol
InChI Key: SJZMFSKESUOBNN-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide is a synthetic organic compound with the molecular formula C16H21BrCl3NO2 and a molecular weight of 445.614 g/mol . This compound is known for its unique chemical structure, which includes a bromophenoxy group, a trichloroethyl group, and an octanamide chain. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide typically involves the reaction of 4-bromophenol with trichloroacetyl chloride to form 4-bromophenoxy-2,2,2-trichloroethanol. This intermediate is then reacted with octanoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the trichloroethyl group can form covalent bonds with nucleophilic residues. These interactions can lead to the inhibition or modulation of the target protein’s activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylpropanamide
  • N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylacrylamide
  • 2-(4-bromophenoxy)acetohydrazide

Uniqueness

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide is unique due to its combination of a long aliphatic chain (octanamide) with a bromophenoxy and trichloroethyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

Molecular Formula

C16H21BrCl3NO2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide

InChI

InChI=1S/C16H21BrCl3NO2/c1-2-3-4-5-6-7-14(22)21-15(16(18,19)20)23-13-10-8-12(17)9-11-13/h8-11,15H,2-7H2,1H3,(H,21,22)

InChI Key

SJZMFSKESUOBNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)Br

Origin of Product

United States

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